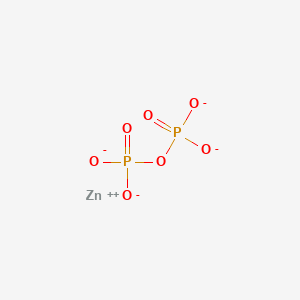
Diphosphoric acid, zinc salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphosphoric acid, zinc salt, also known as this compound, is a useful research compound. Its molecular formula is O7P2Zn-2 and its molecular weight is 304.723322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Diphosphoric acid, zinc salt can be represented by the chemical formula Zn3(PO4)2 and is commonly used in its hydrated form. It is characterized by its ability to act as a corrosion inhibitor and a component in various formulations.
Industrial Applications
-
Corrosion Inhibition
- Metal Coatings : Zinc phosphate is widely utilized in protective coatings for metals, particularly in automotive and marine applications. It forms a protective layer that prevents oxidation and rust formation.
- Water Treatment : In water treatment processes, zinc phosphate acts as a corrosion inhibitor for metal pipes and fixtures. It helps to maintain the integrity of plumbing systems by reducing metal leaching into the water supply .
-
Construction Materials
- Cement Additive : Zinc phosphate is used in cement formulations to enhance the durability and strength of concrete. It improves the resistance of cement against aggressive environmental conditions .
- Dental Cements : In dentistry, zinc phosphate is employed as a cementing agent for crowns and bridges due to its biocompatibility and strength .
- Agricultural Applications
- Lubricants and Greases
Case Study 1: Corrosion Control in Automotive Coatings
A study conducted on the effectiveness of zinc phosphate coatings on automotive steel substrates demonstrated significant improvements in corrosion resistance compared to traditional coatings. The application of zinc phosphate resulted in an average reduction of corrosion rate by 75% over a period of six months .
Case Study 2: Water Treatment Efficacy
Research evaluating the use of zinc phosphate in municipal water systems showed that its application reduced lead leaching from pipes by over 60%. This was attributed to the formation of a protective layer on the pipe surfaces, significantly enhancing water quality .
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Corrosion Control | Metal coatings | Prevents rust; enhances durability |
| Water Treatment | Corrosion inhibitor | Reduces metal leaching |
| Construction Materials | Cement additive | Improves strength; increases durability |
| Agriculture | Fertilizer component | Provides essential micronutrients |
| Lubricants | Grease formulation | Enhances anti-wear properties |
Propiedades
Número CAS |
19262-92-1 |
|---|---|
Fórmula molecular |
O7P2Zn-2 |
Peso molecular |
304.723322 |
Nombre IUPAC |
zinc;phosphonato phosphate |
InChI |
InChI=1S/H4O7P2.Zn/c1-8(2,3)7-9(4,5)6;/h(H2,1,2,3)(H2,4,5,6);/q;+2/p-4 |
Clave InChI |
RPRMAEUXQLFUQL-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Zn+2] |
SMILES canónico |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Zn+2] |
Sinónimos |
diphosphoric acid, zinc salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















